N-(prop-2-en-1-yl)oxolane-3-carboxamide
Researchers sourcing oxolane carboxamide building blocks face risk from generic substitution: minor N-substituent or ring-position changes produce divergent biological and chemical properties (e.g., 3-allyl analog Valofane shows sedative prodrug activity, while furan-3-carboxamides exhibit fungicidal/insecticidal effects). This N-allyl tetrahydrofuran-3-carboxamide provides a structurally defined scaffold for heterocyclic synthesis and biochemical probing. • Defined N-allyl substitution at the 3-carboxamide position - eliminates functional ambiguity of generic analogs • Suitable building block for heterocyclic synthesis & biochemical probe development • Available for immediate procurement with global shipping
Technical Parameters
Basic Identity
| Product Name | N-(prop-2-en-1-yl)oxolane-3-carboxamide |
|---|---|
| CAS | 1343972-89-3 |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.197 |
Structural Identifiers
| SMILES | C=CCNC(=O)C1CCOC1 |
|---|---|
| InChI | InChI=1S/C8H13NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10) |
| InChIKey | LETOHHRRSZHJLF-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
N-(prop-2-en-1-yl)oxolane-3-carboxamide: Overview & Research Profile
N-(prop-2-en-1-yl)oxolane-3-carboxamide is an organic heterocyclic compound bearing a tetrahydrofuran-3-carboxamide core with an N-allyl substituent . Its chemical formula is C₈H₁₃NO₂ and its molecular weight is 155.19 g/mol . The compound belongs to the broader class of oxolane carboxamides, proposed for use as a building block in heterocyclic synthesis and as a biochemical probe . As of April 2026, its publicly documented experimental profile remains sparse, compelling a rigorous differential selection framework for procurement.
Risks of Generic Substitution in Oxolane Carboxamides
Generic substitution among oxolane carboxamide derivatives carries substantial risk because minor modifications to the N-substituent or ring position produce markedly different biological and chemical properties. For example, the 3-allyl substituted analog Valofane (CAS 3258-51-3) demonstrates sedative prodrug activity [1], while certain furan-3-carboxamide derivatives exhibit potent fungicidal and insecticidal properties [2]. These divergent profiles underscore that even structurally adjacent analogs cannot be considered functionally interchangeable for research applications [3].
- [1] Wikipedia contributors. (2016). Valofane. Retrieved April 28, 2026, from Internet Archive Wayback Machine. View Source
- [2] Ciba-Geigy Corporation. (n.d.). Certain phytofungicidal N-furanyl carbonyl and tetrahydrofuranyl carbonyl, N-(substituted)phenyl alanines. FreePatentsOnline. View Source
- [3] Vertex Pharmaceuticals Incorporated. (2023). N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamide analogs as modulators of sodium channels. US Patent Application 18566282. View Source
Comparative Evidence for Procurement
Application Scenarios
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